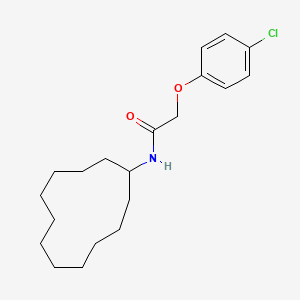![molecular formula C19H11F3N2OS2 B11560906 2-[(2-Oxo-2-phenylethyl)sulfanyl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 299198-21-3](/img/structure/B11560906.png)
2-[(2-Oxo-2-phenylethyl)sulfanyl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Oxo-2-phenylethyl)sulfanyl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with various functional groups This compound is of interest due to its unique chemical structure, which includes a trifluoromethyl group, a thiophene ring, and a phenylethylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Oxo-2-phenylethyl)sulfanyl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine ring, followed by the introduction of the trifluoromethyl group, thiophene ring, and phenylethylsulfanyl moiety through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Oxo-2-phenylethyl)sulfanyl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the nitrile group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(2-Oxo-2-phenylethyl)sulfanyl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Oxo-2-phenylethyl)sulfanyl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes or receptors, modulating their activity. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with similar thiophene rings, such as thiophene-2-carbonitrile.
Pyridine Derivatives: Compounds with similar pyridine rings, such as 4-(trifluoromethyl)pyridine.
Phenylethylsulfanyl Compounds: Compounds with similar phenylethylsulfanyl groups, such as 2-[(2-oxo-2-phenylethyl)sulfanyl]acetic acid.
Uniqueness
2-[(2-Oxo-2-phenylethyl)sulfanyl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
299198-21-3 |
|---|---|
Molecular Formula |
C19H11F3N2OS2 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-phenacylsulfanyl-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H11F3N2OS2/c20-19(21,22)14-9-15(17-7-4-8-26-17)24-18(13(14)10-23)27-11-16(25)12-5-2-1-3-6-12/h1-9H,11H2 |
InChI Key |
NMOQGGFRBOLBBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-iodophenol](/img/structure/B11560831.png)
acetyl}hydrazinylidene)-N-(3-methoxyphenyl)butanamide](/img/structure/B11560839.png)
![N'-[(3Z)-5-Bromo-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-chlorobenzohydrazide](/img/structure/B11560841.png)
![N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11560842.png)
![N-(3,4-dimethylphenyl)-6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11560843.png)
![2-bromo-4-chloro-6-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B11560844.png)
![2-[(2-Cyclopropyl-2-oxoethyl)sulfanyl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11560848.png)
![N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11560852.png)
![2-Nitro-4-[(E)-({4-[(1E)-2-phenyldiazen-1-YL]phenyl}imino)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B11560854.png)

![6-Amino-4-(5-bromo-2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11560869.png)
acetyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B11560871.png)
![(2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-2-[(2E)-(2-hydroxy-3,5-diiodobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11560882.png)
![2-Ethoxy-4-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11560890.png)
